molecular formula C16H21NO2 B13190701 1-(3-Ethylphenyl)-3-propanoylpiperidin-2-one

1-(3-Ethylphenyl)-3-propanoylpiperidin-2-one

Cat. No.: B13190701
M. Wt: 259.34 g/mol
InChI Key: ZLHNTMUBSVAFNU-UHFFFAOYSA-N
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Description

1-(3-Ethylphenyl)-3-propanoylpiperidin-2-one is a chemical compound that belongs to the class of piperidinones. This compound is characterized by the presence of a piperidine ring substituted with a 3-ethylphenyl group and a propanoyl group. Piperidinones are known for their diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 1-(3-Ethylphenyl)-3-propanoylpiperidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 3-ethylacetophenone with phenylmagnesium bromide, followed by hydrolysis to form the desired product . Industrial production methods typically involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Ethylphenyl)-3-propanoylpiperidin-2-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Ethylphenyl)-3-propanoylpiperidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Ethylphenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

1-(3-Ethylphenyl)-3-propanoylpiperidin-2-one can be compared with other similar compounds, such as:

    3-Ethylacetophenone: A precursor in the synthesis of the target compound.

    Piperidine derivatives: These compounds share the piperidine ring structure and exhibit similar chemical properties.

    Ketones and alcohols: These compounds undergo similar chemical reactions, such as oxidation and reduction . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

1-(3-ethylphenyl)-3-propanoylpiperidin-2-one

InChI

InChI=1S/C16H21NO2/c1-3-12-7-5-8-13(11-12)17-10-6-9-14(16(17)19)15(18)4-2/h5,7-8,11,14H,3-4,6,9-10H2,1-2H3

InChI Key

ZLHNTMUBSVAFNU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)N2CCCC(C2=O)C(=O)CC

Origin of Product

United States

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